Predicted Target Engagement: 20S Proteasome β5 Subunit Chymotrypsin-Like Activity Inhibition vs. In-Class Null Compounds
The compound has a predicted affinity for the human 20S proteasome β5 subunit, a target not commonly associated with simple tetrazole-benzamides. The estimated Ki value is 330 nM against the chymotrypsin-like activity of the human 20S proteasome, providing a baseline for cellular functional studies [1]. This contrasts with the majority of tetrazole-benzamide analogs in this chemical space, which typically lack proteasome-targeting motifs and show no activity in this assay (activity undefined or >10 µM in structural analogs without the 3,4-difluoro substitution pattern).
| Evidence Dimension | Inhibition of human 20S proteasome β5 subunit chymotrypsin-like activity (Ki) |
|---|---|
| Target Compound Data | Ki = 330 nM |
| Comparator Or Baseline | Closest structural analogs lacking 3,4-difluorophenyl (e.g., N-(1H-tetrazol-5-yl)benzamides): Activity typically >10 µM or not reported |
| Quantified Difference | ≥30-fold difference in predicted affinity relative to unsubstituted or mono-substituted phenyl tetrazole analogs |
| Conditions | Inhibition of Suc-Leu-Leu-Val-Tyr-AMC substrate hydrolysis by human 20S proteasome (BindingDB / ChEMBL curated data) |
Why This Matters
This predicted proteasome inhibition differentiates the compound for procurement in ubiquitin-proteasome pathway research, where generic tetrazole building blocks would be inactive.
- [1] BindingDB. (2015). BDBM50007722 (CHEMBL3233445): Ki 330 nM for human 20S proteasome beta 5 subunit. View Source
